molecular formula C5H10ClO3P B14480354 2-Chloro-4-(ethoxymethyl)-1,3,2-dioxaphospholane CAS No. 65534-01-2

2-Chloro-4-(ethoxymethyl)-1,3,2-dioxaphospholane

Cat. No.: B14480354
CAS No.: 65534-01-2
M. Wt: 184.56 g/mol
InChI Key: GTFJXSFNNWWEEM-UHFFFAOYSA-N
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Description

2-Chloro-4-(ethoxymethyl)-1,3,2-dioxaphospholane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a dioxaphospholane ring, which is a five-membered ring containing two oxygen atoms and one phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(ethoxymethyl)-1,3,2-dioxaphospholane typically involves the reaction of a suitable phosphorus precursor with an ethoxymethylating agent. One common method involves the use of phosphorus trichloride (PCl₃) as the phosphorus source, which reacts with ethoxymethyl chloride under controlled conditions to form the desired compound. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. Additionally, the use of advanced purification techniques such as distillation and recrystallization ensures that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(ethoxymethyl)-1,3,2-dioxaphospholane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form phosphonate or phosphate derivatives, which have different chemical properties and applications.

    Hydrolysis Reactions: In the presence of water or aqueous solutions, the compound can undergo hydrolysis to form phosphoric acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile, and the temperature is maintained at room temperature or slightly elevated.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. The reactions are usually performed in aqueous or organic solvents, and the temperature is controlled to prevent over-oxidation.

    Hydrolysis Reactions: The compound is treated with water or dilute acids or bases. The reactions are carried out at ambient temperature, and the pH is adjusted to control the rate of hydrolysis.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups, such as phosphoramidates or phosphorothioates.

    Oxidation Reactions: Phosphonate or phosphate derivatives.

    Hydrolysis Reactions: Phosphoric acid derivatives.

Scientific Research Applications

2-Chloro-4-(ethoxymethyl)-1,3,2-dioxaphospholane has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce phosphorus-containing functional groups into molecules. It is also used in the preparation of phosphonate and phosphate esters, which are important intermediates in various chemical processes.

    Biology: The compound is used in the study of enzyme mechanisms, particularly those involving phosphorylation and dephosphorylation reactions. It is also used in the synthesis of biologically active molecules, such as nucleotide analogs and enzyme inhibitors.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals. It is also used in the formulation of agricultural chemicals, such as pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(ethoxymethyl)-1,3,2-dioxaphospholane involves the interaction of the compound with specific molecular targets, such as enzymes or receptors. The compound can act as a phosphorylating agent, transferring its phosphorus-containing group to a target molecule. This can result in the activation or inhibition of the target molecule’s function, depending on the nature of the interaction. The pathways involved in these reactions are often complex and can vary depending on the specific application and target molecule.

Comparison with Similar Compounds

2-Chloro-4-(ethoxymethyl)-1,3,2-dioxaphospholane can be compared with other similar compounds, such as:

    2-Chloro-4-(methylsulfonyl)-3-((2,2,2-trifluoroethoxy)methyl)benzoic acid: This compound has a similar structure but contains a benzoic acid moiety instead of a dioxaphospholane ring.

    2-Chloro-4-(ethoxymethyl)pyrimidine: This compound contains a pyrimidine ring instead of a dioxaphospholane ring.

The uniqueness of this compound lies in its dioxaphospholane ring, which imparts specific chemical properties and reactivity that are not found in other similar compounds. This makes it a valuable reagent in various scientific and industrial applications.

Properties

CAS No.

65534-01-2

Molecular Formula

C5H10ClO3P

Molecular Weight

184.56 g/mol

IUPAC Name

2-chloro-4-(ethoxymethyl)-1,3,2-dioxaphospholane

InChI

InChI=1S/C5H10ClO3P/c1-2-7-3-5-4-8-10(6)9-5/h5H,2-4H2,1H3

InChI Key

GTFJXSFNNWWEEM-UHFFFAOYSA-N

Canonical SMILES

CCOCC1COP(O1)Cl

Origin of Product

United States

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